1-Mesityl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-Mesityl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C14H15NO It features a mesityl group attached to a pyrrole ring, which is further substituted with a formyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-1H-pyrrole-3-carbaldehyde typically involves the reaction of mesityl-substituted pyrrole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the mesityl-substituted pyrrole reacts with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3-position of the pyrrole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization or chromatography, would be applied to ensure efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions: 1-Mesityl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Mesityl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-Mesityl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Mesityl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Mesityl-1H-pyrrole-3-carbaldehyde depends on its specific application. In chemical reactions, the mesityl group can stabilize intermediates through resonance, while the formyl group can act as an electrophilic center. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Similar structure with an indole ring instead of a pyrrole ring.
1-Benzyl-1H-pyrrole-3-carbaldehyde: Similar structure with a benzyl group instead of a mesityl group.
Uniqueness: 1-Mesityl-1H-pyrrole-3-carbaldehyde is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-6-11(2)14(12(3)7-10)15-5-4-13(8-15)9-16/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNCBLAKBVEBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CC(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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